molecular formula C15H8FN3O2S B11570038 (5Z)-5-(2-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11570038
M. Wt: 313.3 g/mol
InChI Key: JCGBXJGDWKTVHL-WQLSENKSSA-N
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Description

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazolothiazole product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio]phenoxyacetic acid: A compound with a similar thiazole core but different substituents.

    Heparinoid compounds: Structurally similar compounds with anticoagulant properties derived from marine organisms.

Uniqueness

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its fluorophenyl and furan rings contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H8FN3O2S

Molecular Weight

313.3 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H8FN3O2S/c16-10-5-2-1-4-9(10)8-12-14(20)19-15(22-12)17-13(18-19)11-6-3-7-21-11/h1-8H/b12-8-

InChI Key

JCGBXJGDWKTVHL-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)F

Origin of Product

United States

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